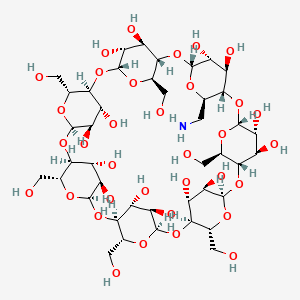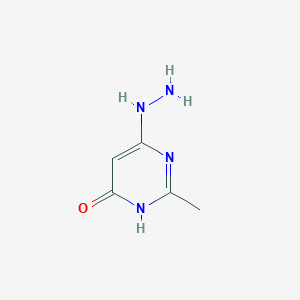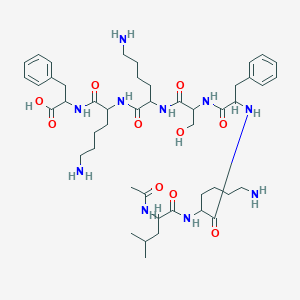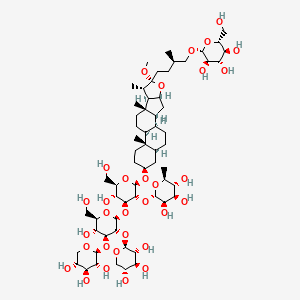![molecular formula C7H11NO4 B3028799 Ethyl oxo[(2-oxopropyl)amino]acetate CAS No. 33115-97-8](/img/structure/B3028799.png)
Ethyl oxo[(2-oxopropyl)amino]acetate
Overview
Description
Ethyl oxo[(2-oxopropyl)amino]acetate is a chemical compound that serves as a versatile intermediate in organic synthesis. It is related to various ethyl acetate derivatives that have been synthesized and characterized in recent research. These derivatives are often used as precursors or building blocks for more complex molecules with potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related ethyl acetate derivatives involves various chemical reactions. For instance, ethyl-2-(4-aminophenoxy) acetate is synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group . Another derivative, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, is synthesized through condensation and cyclization reactions, followed by reduction with hydrogen in the presence of Pd/C . These methods demonstrate the versatility of ethyl acetate derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed by X-ray crystallography. For example, ethyl-2-(4-aminophenoxy) acetate crystallizes in the triclinic crystal system with specific unit cell parameters . Similarly, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate has been determined, showing significant stabilization by intra- and intermolecular hydrogen bonds . These studies provide detailed insights into the molecular geometry and interactions within the crystal lattice.
Chemical Reactions Analysis
Ethyl acetate derivatives undergo various chemical reactions. Oxidative coupling reactions of ethyl 2-(disubstituted amino)acetates with indoles produce indolylglycine derivatives in the presence of meta-chloroperoxybenzoic acid . This showcases the reactivity of such derivatives in forming bonds with heterocyclic compounds, which is valuable in the synthesis of biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl acetate derivatives are characterized using techniques such as NMR, IR, and mass spectrometry. The experimental UV/Vis spectra of ethyl-2-(4-aminophenoxy) acetate show two bands, which are assigned to electronic transitions based on DFT calculations . The crystal structure of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate reveals the Z-conformation of the thioamide moiety and a high rotational barrier of the C-N bond . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications.
Scientific Research Applications
Synthesis of Novel Series of Derivatives : Ethyl 2-cyano-2-(hydroxyimino)acetate, a relative of Ethyl oxo[(2-oxopropyl)amino]acetate, has been utilized in the synthesis of α-ketoamide derivatives. These compounds were synthesized via the ring opening of N-acylisatin, demonstrating the chemical's utility in generating complex organic compounds (El‐Faham et al., 2013).
Rearrangement into 2-Oxopropyl Derivatives : Research has shown that certain bromoethyl esters can be rearranged into 2-oxopropyl derivatives, indicating the versatility of this compound's structural components in chemical transformations (Alliot et al., 2013).
Role in Multi-Component Synthesis : Ethyl 2-[(2-oxopropyl)sulfanyl]acetate, closely related to this compound, has been involved in a five-component reaction to produce novel compounds. This demonstrates the compound's role in facilitating complex chemical syntheses (Raja & Perumal, 2006).
Chemoselective Synthesis : The compound has also been used in the chemoselective synthesis of specific derivatives, showcasing its selective reactivity in organic synthesis (Pretto et al., 2019).
Cyclopropanation of Alkenes : In one study, ethyl oxo(hydroxy(alkyl-2-propenyl)amino) acetates were obtained as side products in the cyclopropanation of alkenes. This indicates the compound's potential involvement in complex organic reactions (O'bannon & Dailey, 1989).
properties
IUPAC Name |
ethyl 2-oxo-2-(2-oxopropylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-3-12-7(11)6(10)8-4-5(2)9/h3-4H2,1-2H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJNGUUXCZIMTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721733 | |
| Record name | Ethyl oxo[(2-oxopropyl)amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33115-97-8 | |
| Record name | Ethyl oxo[(2-oxopropyl)amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Chloro-7-nitrobenzo[d]thiazole](/img/structure/B3028730.png)
![[(4E,6E,12E)-3-acetyloxytetradeca-4,6,12-trien-8,10-diynyl] acetate](/img/structure/B3028731.png)





